6-Methoxy-3-methylpicolinaldehyde
Overview
Description
"6-Methoxy-3-methylpicolinaldehyde" is a chemical compound of interest in various synthetic and analytical applications. Although there is no direct information available for this specific compound, we can derive insights from related research in the field of organic chemistry and related molecules.
Synthesis Analysis
The synthesis of compounds related to "6-Methoxy-3-methylpicolinaldehyde" involves multiple steps, including cyclization, methylation, acetylation, and oxidation processes. For instance, compounds structurally similar to the title compound have been synthesized from starting materials like methoxybenzaldehyde through processes such as reductive amination, followed by cyclization and further functional group transformations (Shirasaka et al., 1990).
Molecular Structure Analysis
The molecular structure of compounds analogous to "6-Methoxy-3-methylpicolinaldehyde" can be determined by various spectroscopic techniques including MS, IR, 1H NMR, 13C NMR, and UV-visible spectroscopy. X-ray crystallography provides detailed information about the three-dimensional arrangement of atoms in the molecule (Özay et al., 2013).
Chemical Reactions and Properties
Compounds similar to "6-Methoxy-3-methylpicolinaldehyde" participate in various chemical reactions, including nucleophilic substitution, cyclocondensation, and oxidation. These reactions can significantly alter the chemical and physical properties of the compound, leading to the formation of new compounds with distinct functionalities (Kametani et al., 1970).
Physical Properties Analysis
The physical properties of related compounds, such as solubility, melting point, and boiling point, can be determined through standard laboratory techniques. These properties are crucial for understanding the behavior of the compound under different conditions and for designing appropriate conditions for its synthesis and use.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, of compounds like "6-Methoxy-3-methylpicolinaldehyde" are essential for their applications in organic synthesis and other chemical processes. Studies on related compounds show how substitutions on the ring structure can influence these properties, affecting their potential applications in various fields (Yoshida et al., 1992).
Scientific Research Applications
Synthesis of Complex Organic Compounds
6-Methoxy-3-methylpicolinaldehyde has been utilized in the practical synthesis of complex organic molecules. For instance, it has played a role in the synthesis of derivatives related to noscapine, a compound known for its cough suppressant and potential anticancer properties. The synthesis process demonstrates the chemical's utility in constructing complex molecular architectures, showcasing its value in organic chemistry research and medicinal chemistry applications (Shirasaka et al., 1990).
Material Science and Fluorescence Applications
In the realm of material science, 6-Methoxy-3-methylpicolinaldehyde has contributed to the development of novel materials with specific fluorescent properties. This is exemplified by research into the synthesis and optical properties of coordination complexes, where it serves as a building block for compounds with potential applications in sensing, imaging, and electronics. These applications highlight the chemical's versatility and its contribution to advancing material science and applied chemistry research (Zhang & Feng, 2010).
Catalysis and Green Chemistry
The compound has also found applications in green chemistry, particularly in catalysis. It has been involved in solvent-free, environmentally friendly synthesis processes, demonstrating its compatibility with sustainable chemical practices. This aligns with the broader goal of reducing the environmental impact of chemical synthesis and promoting the development of eco-friendly methodologies (Bandgar et al., 1999).
Diagnostic and Analytical Chemistry
In diagnostic and analytical chemistry, derivatives of 6-Methoxy-3-methylpicolinaldehyde have been explored for their potential in creating sensitive and selective sensors for various analytes. This reflects the compound's contribution to the development of novel diagnostic tools and its importance in analytical methodologies (Alireza et al., 2019).
Future Directions
properties
IUPAC Name |
6-methoxy-3-methylpyridine-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6-3-4-8(11-2)9-7(6)5-10/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFRRFSZFAUSRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)OC)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00560957 | |
Record name | 6-Methoxy-3-methylpyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00560957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-3-methylpicolinaldehyde | |
CAS RN |
123506-64-9 | |
Record name | 6-Methoxy-3-methylpyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00560957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methoxy-3-methylpyridine-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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